molecular formula C13H7ClN2O B1613229 2-Chloro-3-(2-cyanobenzoyl)pyridine CAS No. 884504-80-7

2-Chloro-3-(2-cyanobenzoyl)pyridine

Cat. No.: B1613229
CAS No.: 884504-80-7
M. Wt: 242.66 g/mol
InChI Key: QFTQYBQPFCULKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(2-cyanobenzoyl)pyridine (CCBP) is a chemical compound typically used as a research reagent. It has a molecular formula of C13H7ClN2O and a molecular weight of 242.66 g/mol .


Molecular Structure Analysis

The this compound molecule contains a total of 25 bonds. There are 18 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, 1 aromatic nitrile, and 1 Pyridine .


Physical and Chemical Properties Analysis

This compound has a boiling point of 471.6ºC at 760 mmHg and a density of 1.36g/cm3 . It appears as a white to light yellow crystal powder .

Scientific Research Applications

Formation of N-Heterocyclic Complexes

  • The study by Simons et al. (2003) discusses the formation of N-heterocyclic complexes of rhodium and palladium, which can be derived from ligands like 2,6-bis(n-butylimidazoliummethyl)pyridine dihalide. This research is significant in the field of organometallic chemistry and could provide insights into the use of related pyridine derivatives like 2-Chloro-3-(2-cyanobenzoyl)pyridine in forming complex metal ligands (Simons et al., 2003).

Structural Diversity in Carbene Copper(I) Complexes

  • Research by Tulloch et al. (2001) on the structural diversity in pyridine N-functionalized carbene copper(I) complexes highlights the versatility of pyridine derivatives in forming various copper(I) imidazol-2-ylidene complexes. This could imply potential applications for this compound in similar complex formations (Tulloch et al., 2001).

Fluorescent Probes for Mercury Ion

  • A study by Shao et al. (2011) shows the synthesis of novel imidazo[1,2-a]pyridine derivatives, which can be used as fluorescent probes for mercury ion. This demonstrates the potential of pyridine derivatives, similar to this compound, in the development of fluorescent probes and sensors (Shao et al., 2011).

Photoluminescent Properties in Complexes

  • The work of Pietraszkiewicz et al. (2012) discusses the photoluminescent properties of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines. This research could suggest that this compound might have potential applications in the development of photoluminescent materials (Pietraszkiewicz et al., 2012).

Coordination Chemistry of Pyridines

  • Halcrow's (2005) review of the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are analogous to this compound, sheds light on their application in luminescent lanthanide compounds and iron complexes (Halcrow, 2005).

Catalytic Applications in Cross-Coupling Reactions

  • Ray et al. (2007) discuss Pd-based PEPPSI (Pyridine Enhanced Precatalyst Preparation, Stabilization and Initiation) themed precatalysts supported over N/O-functionalized N-heterocyclic carbenes. This suggests possible catalytic applications for pyridine derivatives like this compound in C-C cross-coupling reactions (Ray et al., 2007).

Properties

IUPAC Name

2-(2-chloropyridine-3-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O/c14-13-11(6-3-7-16-13)12(17)10-5-2-1-4-9(10)8-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTQYBQPFCULKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641783
Record name 2-(2-Chloropyridine-3-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-80-7
Record name 2-(2-Chloropyridine-3-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(2-cyanobenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(2-cyanobenzoyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-(2-cyanobenzoyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-(2-cyanobenzoyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-(2-cyanobenzoyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-(2-cyanobenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.